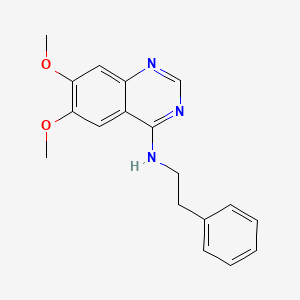

6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine

Description

6,7-Dimethoxy-N-(2-phenylethyl)quinazolin-4-amine is a quinazoline derivative characterized by a bicyclic aromatic core with methoxy groups at positions 6 and 5. The 4-amino position is substituted with a 2-phenylethyl group, a structural feature that influences its pharmacokinetic and pharmacodynamic properties. Quinazolines are widely studied for their roles as kinase inhibitors, epigenetic modulators, and anticancer agents due to their ability to mimic ATP-binding pockets or disrupt protein-protein interactions .

The compound is synthesized via nucleophilic aromatic substitution, where a chlorine atom at position 4 of 6,7-dimethoxyquinazoline is replaced by 2-phenylethylamine. This reaction typically employs polar aprotic solvents (e.g., DMF, THF) and bases like K₂CO₃ or DIEA to deprotonate the amine .

Properties

IUPAC Name |

6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-22-16-10-14-15(11-17(16)23-2)20-12-21-18(14)19-9-8-13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGKGRHMBXYEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine typically involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with N-benzoyl 4-aminoaniline in isopropanol under reflux conditions . The reaction is allowed to proceed for several hours until the desired product is formed. The crude product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazoline ring or the phenethylamine moiety.

Substitution: The methoxy groups and the phenethylamine moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized quinazoline derivatives.

Scientific Research Applications

6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of aurora kinases, which are enzymes involved in cell division . By inhibiting these enzymes, the compound can disrupt the cell cycle and potentially inhibit the growth of cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Position 2 Modifications: The presence of morpholino (MS0124) or pyrrolidinyl (Compound 10) groups at position 2 enhances selectivity for epigenetic targets like GLP, while the absence of such substituents (target compound) may shift activity toward other kinases or pathways.

- Amine Side Chain : The 2-phenylethyl group in the target compound provides lipophilicity (logP ~2.5 estimated), whereas piperidinyl (MS0124) or pyridinyl () substituents introduce polar interactions, affecting solubility and target engagement .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | MS0124 | Compound 10 |

|---|---|---|---|

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 5 | 8 | 7 |

| Topological Polar Surface Area | ~72 Ų | ~72 Ų | ~85 Ų |

| logP | ~2.5 (estimated) | 2.5 (reported) | ~3.0 (estimated) |

- Polar Surface Area : Piperazine/pyrrolidine substituents (Compound 10) increase polarity, which may limit blood-brain barrier penetration compared to the target compound .

Biological Activity

6,7-Dimethoxy-N-(2-phenylethyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This compound, characterized by the presence of two methoxy groups and a phenylethyl moiety, has garnered attention for its potential therapeutic applications, particularly in oncology and neurology.

- Molecular Formula : C18H19N3O2

- Molecular Weight : 313.36 g/mol

- Structure : The compound features a quinazoline core substituted at positions 6 and 7 with methoxy groups and at position 4 with an amine linked to a phenylethyl group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The proposed mechanism involves:

- Inhibition of DNA Repair Enzymes : The compound may inhibit enzymes critical for DNA replication and repair, leading to increased apoptosis in cancer cells.

- Interference with Signaling Pathways : It has been shown to disrupt the PI3K/Akt signaling pathway, which is vital for cell survival and proliferation.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). Key findings include:

- Reduction of Acetylcholinesterase Activity : In vivo studies using zebrafish models revealed that treatment with the compound reduced acetylcholinesterase (AChE) levels, which are often elevated in AD .

- Antioxidant Activity : The compound demonstrated an increase in antioxidant enzyme levels (superoxide dismutase and catalase), suggesting a protective effect against oxidative stress associated with neurodegeneration .

Case Studies

- Zebrafish Model for Alzheimer's Disease :

-

Cytotoxicity in Cancer Cell Lines :

- Objective : To assess the compound's cytotoxic effects on human cancer cells.

- Methodology : MTT assay was employed across various concentrations.

- Findings : While exhibiting cytotoxic effects at higher concentrations, lower doses showed selective inhibition of cancer cell growth without affecting normal cells significantly.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of methoxy groups enhances lipophilicity, facilitating better membrane permeability.

- The phenylethyl group contributes to specific interactions with biological targets, enhancing its potency against various enzymes involved in cancer progression and neurodegeneration.

Comparison with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6,7-Dimethoxyquinazolin-4-amine | Structure | Moderate anticancer activity |

| N-(1-Phenylethyl)quinazolin-4-amine | Structure | Lower potency due to lack of methoxy groups |

| 6-Methoxy-N-(2-phenylethyl)quinazolin-4-amine | Structure | Reduced activity compared to the dimethoxy variant |

Q & A

Q. What are the standard synthetic routes for preparing 6,7-dimethoxy-N-(2-phenylethyl)quinazolin-4-amine, and how are key intermediates characterized?

The synthesis typically involves cyclization of anthranilic acid derivatives with formamide analogs to form the quinazoline core, followed by nucleophilic substitution with 2-phenylethylamine. Key intermediates are characterized via -NMR, -NMR, and HRMS to confirm structural integrity. For example, Suzuki-Miyaura cross-coupling (using Pd catalysts) or microwave-assisted reactions (150°C, 1 hour) can introduce aryl groups . Purification often employs silica column chromatography with gradients of ethyl acetate/hexanes .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

- NMR : -NMR identifies proton environments (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons at δ ~6.5–8.5 ppm). -NMR confirms carbonyl and quaternary carbons .

- HRMS : Validates molecular weight (e.g., [M+H] with <5 ppm error) .

- LCMS : Assesses purity (>95%) using gradients of acetonitrile/water with trifluoroacetic acid .

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of the final product?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency, while microwave irradiation reduces reaction time (e.g., from hours to minutes). Catalysts like tetrakis(triphenylphosphine)palladium(0) are critical for cross-coupling reactions. Yields drop significantly if moisture or oxygen is present during metal-catalyzed steps .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this quinazoline derivative?

- Functional group variation : Substitute the 2-phenylethyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects.

- Positional isomerism : Compare activity of 6,7-dimethoxy vs. 5,8-dimethoxy analogs to assess steric/electronic impacts.

- Bioisosteric replacement : Replace the quinazoline core with pyrido[2,3-d]pyrimidine to evaluate binding affinity changes. SAR data should be validated via kinase inhibition assays (e.g., CDC2-like kinase profiling) .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

- Spectral discrepancies : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate HRMS with isotopic patterns.

- Biological variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. enzymatic assays) .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved target selectivity?

- DFT calculations : Predict electron density maps to identify reactive sites for functionalization.

- Docking simulations : Model interactions with kinase ATP-binding pockets (e.g., CLK1) to prioritize substituents with favorable binding energies.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental controls are essential when evaluating this compound’s mechanism of action in cellular assays?

- Positive/Negative controls : Include known kinase inhibitors (e.g., AG-1478) and vehicle-only treatments.

- Off-target checks : Use RNAi or CRISPR to silence putative targets and confirm phenotype rescue.

- Dose-response curves : Ensure IC values are consistent across replicates (CV <20%) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Suzuki Coupling

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh) | 85–95% | |

| Temperature | 150°C (microwave) | 99% in 1 hour | |

| Solvent | DMF/HO (3:1) | Polar aprotic |

Q. Table 2. Common Impurities and Analytical Detection Limits

| Impurity | Source | Detection Method | LOD |

|---|---|---|---|

| Unreacted boronic acid | Incomplete coupling | LCMS (UV 254 nm) | 0.1% |

| Dehalogenated byproduct | Catalyst degradation | HRMS | 0.05% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.